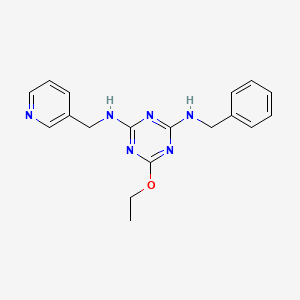![molecular formula C20H23NO2 B5506331 N-cyclopentyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5506331.png)
N-cyclopentyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-cyclopentyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide” is a compound of interest due to its structural complexity and potential for diverse chemical reactions and properties. The molecule consists of a biphenyl group, which is known for its stability and presence in various pharmacologically active compounds, linked to a cyclopentyl ring through an acetamide moiety, suggesting a balance between lipophilic and hydrophilic properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including enantio- and diastereoselective syntheses. For example, the synthesis of N-[(1R, 2R, 3R, 4R)-2, 3-diacetoxy-4-(acetoxymethyl)cyclopentyl]-acetamide, a synthetic intermediate, is achieved through enzyme-catalyzed asymmetric hydrolysis followed by functional group modification (Norimine et al., 1998). Such methodologies might be adaptable for synthesizing the target compound, indicating the importance of precise control over stereochemistry and functional group placement.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for understanding their chemical behavior and potential applications. For instance, crystal structure analysis of similar compounds reveals specific conformational preferences and intermolecular interactions, which are significant for predicting the behavior of “N-cyclopentyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide” (Ghazzali et al., 2012). Such analyses are essential for rationalizing the physical and chemical properties of the compound.
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, offering a versatile platform for chemical synthesis. For example, cyclization reactions of N-arylidene acetamides lead to the formation of complex heterocyclic structures (Nguyen et al., 2016). These reactions highlight the reactive nature of such compounds, suggesting potential pathways for modifying “N-cyclopentyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide”.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of acetamide derivatives are influenced by their molecular structure. While specific data for “N-cyclopentyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide” are not available, related compounds exhibit distinct physical characteristics determined through X-ray crystallography and NMR spectroscopy, which are crucial for their application in various fields (Zhou & Shu, 2002).
科学的研究の応用
Cellular Mechanisms and Bioactive Metabolites
- Cellular Mechanisms of Acetaminophen : This study explores acetaminophen's effects on cyclo-oxygenase activity, suggesting a mechanism not directly involving cyclo-oxygenase-3 but rather an influence on the enzyme's oxidation state. This insight into drug interaction with cyclo-oxygenase could be relevant for compounds with similar modes of action (Lucas et al., 2005).
- Bioactive Metabolites Formation : Research on acetaminophen metabolism in the nervous system shows the formation of a potent TRPV1 agonist through conjugation with arachidonic acid. Understanding such metabolic pathways can inform the study of similar compounds (Högestätt et al., 2005).
Chemical Synthesis and Reaction Mechanisms
- Chemoselective Acetylation : A study on the chemoselective monoacetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, highlighting a method for synthesizing intermediates for antimalarial drugs. This example of targeted chemical modification could be applicable to synthesizing derivatives of the compound (Magadum & Yadav, 2018).
Drug Metabolism and Hepatotoxicity
- Mechanisms of Acetaminophen-induced Liver Injury : Discusses the cellular and extracellular events involved in acetaminophen hepatotoxicity, providing insights into potential therapeutic interventions for similar compounds causing oxidative stress (Yan et al., 2018).
Immunological Activity
- Immunologically Active Carbocyclic Muramyl Dipeptide Analogue : Describes a carbocyclic MDP analogue showing immunomodulatory effects. This research might suggest potential immunological applications for structurally related compounds (Kikelj et al., 1998).
特性
IUPAC Name |
N-cyclopentyl-2-[4-(4-methylphenyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-6-8-16(9-7-15)17-10-12-19(13-11-17)23-14-20(22)21-18-4-2-3-5-18/h6-13,18H,2-5,14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMBBZJTQVBCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6164136 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5506255.png)
![4-hydroxy-6-[(3-methoxybenzyl)thio]-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5506259.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-phenylacetamide](/img/structure/B5506263.png)
![methyl 1,3,7-trimethyl-2,4-dioxo-5-(2-thienyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5506271.png)
![2-butyl-8-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5506285.png)
![4-chloro-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5506295.png)
![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5506310.png)
methanone](/img/structure/B5506318.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506326.png)

![8-allyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5506339.png)

![4-{4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506349.png)
